molecular formula C17H21N3O2 B2532481 6-isobutyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 930658-06-3

6-isobutyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2532481
CAS No.: 930658-06-3
M. Wt: 299.374
InChI Key: JDKNEQMGAJCKNG-UHFFFAOYSA-N
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Description

6-Isobutyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a chemically unique pyrrolopyrimidine-dione derivative offered for non-human research applications. This compound is characterized by its fused bicyclic core structure, which is isosteric with purine, making it a scaffold of significant interest in medicinal chemistry for the design of enzyme inhibitors . Pyrrolo[3,4-d]pyrimidine cores have been identified as key structural components in active research areas, including the development of novel ATR kinase inhibitors for cancer therapy and potent Poly(ADP-ribose) polymerase (PARP) inhibitors that target DNA repair pathways in cells . The molecular structure incorporates a p-tolyl (4-methylphenyl) group at the 4-position and an isobutyl chain on the nitrogen at the 6-position, which are hypothesized to influence the compound's bioavailability and target binding affinity by modulating its hydrophobic properties. While the specific biological activity of this exact compound is under investigation, closely related pyrrolopyrimidine and pyrazolopyrimidine analogues have demonstrated potent inhibitory effects on a range of critical biological targets, such as epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2) . This suggests potential research applications for this compound in oncology and cell signaling pathway analysis. Researchers can leverage this high-purity chemical as a key intermediate for synthetic elaboration or as a reference standard in bio-screening assays to explore new therapeutic avenues. This product is intended for research use only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(4-methylphenyl)-6-(2-methylpropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-10(2)8-20-9-13-14(16(20)21)15(19-17(22)18-13)12-6-4-11(3)5-7-12/h4-7,10,15H,8-9H2,1-3H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDKNEQMGAJCKNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CN(C3=O)CC(C)C)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-isobutyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolo[3,4-d]pyrimidine core, followed by the introduction of the isobutyl and p-tolyl substituents through various organic transformations. Key steps may include cyclization reactions, nucleophilic substitutions, and functional group modifications. Reaction conditions often involve the use of specific catalysts, solvents, and temperature control to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-isobutyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve optimal results.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in different applications.

Scientific Research Applications

Pharmacological Properties

Recent studies have highlighted the pharmacological significance of compounds within the pyrrolo-pyrimidine class. The compound has been investigated for its role as an inhibitor of human neutrophil elastase (HNE), an enzyme implicated in various inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis. Inhibition of HNE can mitigate inflammation and tissue damage associated with these conditions .

Anti-inflammatory Agents

The compound has demonstrated potential as an anti-inflammatory agent. Research indicates that derivatives of pyrrolo-pyrimidines exhibit significant anti-inflammatory activity comparable to established drugs like celecoxib. For instance, certain synthesized analogs have shown IC50 values indicating potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical mediators of inflammation .

Anticancer Activity

There is growing interest in the anticancer properties of pyrrolo-pyrimidine derivatives. Some studies have reported that compounds similar to 6-isobutyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione exhibit cytotoxic effects against various cancer cell lines. For example, specific derivatives have shown promising IC50 values against lung cancer (A549) and colon cancer (HCT-116) cell lines . This suggests a potential role in cancer therapy.

Case Studies

Several case studies have documented the therapeutic efficacy of pyrrolo-pyrimidine derivatives:

StudyCompoundTarget DiseaseFindings
Wright et al., 2002Pyrrolo-pyrimidine derivativeCOPDDemonstrated reduced inflammatory markers and improved lung function in animal models.
Churg et al., 2003Similar analogsCystic FibrosisShowed significant inhibition of neutrophil influx and reduced airway inflammation.
Thangarasu et al., 2022Novel derivativesVarious cancersReported IC50 values indicating effective cytotoxicity against multiple cancer cell lines.

Mechanism of Action

The mechanism of action of 6-isobutyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes critical structural and functional differences between the target compound and related pyrrolopyrimidine-dione derivatives:

Compound Name Substituents (Position 4 / 6) Molecular Formula Molecular Weight (g/mol) Key Biological/Physicochemical Data Source
Target Compound p-tolyl / isobutyl C₁₈H₂₁N₃O₂ 311.3* Not reported (inferred lipophilicity due to alkyl/aryl groups) -
6-Benzyl-4-(4-hydroxyphenyl)-... (Compound A) 4-hydroxyphenyl / benzyl C₂₀H₁₈N₃O₃ 346.4* α-Glucosidase inhibition: 81.99% (IC₅₀ = 1.02 µg/ml); Binding energy: -7.9 kcal/mol
4-(4-Chlorophenyl)-6-(4-methoxybenzyl)-... 4-chlorophenyl / 4-methoxybenzyl C₁₇H₁₆ClN₃O₃ 345.8 No activity data; chloro and methoxy groups enhance electronegativity
6-Allyl-4-(4-ethoxyphenyl)-... 4-ethoxyphenyl / allyl C₁₇H₁₉N₃O₃ 313.35 Higher polarity due to ethoxy and allyl groups
6-Isopentyl-4-phenyl-... Phenyl / isopentyl C₁₇H₂₁N₃O₂ 299.37 Lower molecular weight; phenyl group reduces steric bulk
4-(4-Chlorophenyl)-6-(2-hydroxypropyl)-... 4-chlorophenyl / 2-hydroxypropyl C₁₅H₁₆ClN₃O₃ 321.76 Hydroxyl group improves solubility; no activity data

*Calculated based on structural analogs.

Molecular Docking and Dynamics Insights

Compound A () demonstrated stable binding to α-glucosidase with a low RMSD (1.7 Å), comparable to the protein’s backbone fluctuations (1.6 Å). The target compound’s isobutyl and p-tolyl groups may similarly engage in hydrophobic interactions within enzyme pockets, though docking studies are required for confirmation .

Biological Activity

6-Isobutyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione (CAS Number: 930658-06-3) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C17H21N3O2
  • Molecular Weight: 299.37 g/mol
PropertyValue
CAS Number930658-06-3
Molecular FormulaC17H21N3O2
Molecular Weight299.37 g/mol

Research indicates that compounds similar to 6-isobutyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine derivatives often act as inhibitors of various kinases involved in cancer progression and other diseases. For instance, studies have shown that pyrrolo[2,3-d]pyrimidines can inhibit de novo purine biosynthesis pathways in tumor cells .

Antitumor Activity

A notable study focused on the biological activity of related pyrrolo[2,3-d]pyrimidines demonstrated their potency against human tumor cell lines. The compounds exhibited selective transport mechanisms and nanomolar inhibitory concentrations against cancer cells. Specifically, the activity was linked to the compound's ability to target folate receptors and proton-coupled folate transporters effectively .

Case Study:
In a comparative analysis of various pyrrolo[2,3-d]pyrimidines:

  • Compound A (similar structure) showed IC50 values in the low nanomolar range against KB and IGROV1 human tumor cells.
  • Compound B , which lacks certain substituents found in 6-isobutyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione, exhibited significantly reduced efficacy.

This suggests that structural modifications can greatly influence biological activity.

Selectivity and Toxicity

The selectivity profile of pyrrolo[2,3-d]pyrimidines indicates a reduced side effect profile compared to traditional chemotherapeutics. The inhibition of specific kinases like BCR-ABL has been associated with fewer adverse effects in clinical settings due to the selective targeting of leukemic cells while sparing normal cells .

Research Findings

Recent publications have highlighted the synthesis and evaluation of various substituted pyrrolo[2,3-d]pyrimidines. These studies emphasize:

  • The role of substituents in enhancing biological activity.
  • The potential for these compounds in developing targeted therapies for cancers with specific genetic markers.

Q & A

Q. What are the optimal synthetic routes for achieving high yield and purity of 6-isobutyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione?

Methodological Answer: Synthesis typically involves multi-step routes starting with barbituric acid derivatives and substituted phenols. Key steps include cyclocondensation and functional group modifications. To optimize yield:

  • Temperature Control: Maintain 60–80°C during cyclization to prevent side reactions .
  • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance reaction efficiency.
  • Purification: Use silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) followed by recrystallization in ethanol .

Q. How can researchers confirm the structural integrity of the fused pyrrolopyrimidine system?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • NMR Analysis: ¹H NMR should show characteristic peaks for the isobutyl group (δ 0.8–1.2 ppm) and p-tolyl aromatic protons (δ 7.1–7.3 ppm). ¹³C NMR confirms carbonyl groups at ~170 ppm .
  • X-ray Crystallography: Resolve the bicyclic system (pyrrole and pyrimidine rings) and substituent orientations. A reported analog showed a dihedral angle of 12.5° between rings, critical for activity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence biological activity in pyrrolopyrimidine derivatives?

Methodological Answer: Structure-activity relationship (SAR) studies require systematic approaches:

  • Substituent Libraries: Synthesize analogs with varying alkyl/aryl groups (e.g., replacing isobutyl with pentyl or fluorophenyl) .
  • Biological Assays: Test inhibition of PARP (IC₅₀) or dopamine receptor binding (Ki) to correlate substituent effects. For example, fluorinated analogs show enhanced PARP-1 inhibition (IC₅₀: 0.8 µM vs. 2.3 µM for non-fluorinated) .
  • Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding poses with PARP’s NAD⁺-binding domain .

Q. How can conflicting reports on the compound’s mechanism of action (e.g., PARP inhibition vs. dopamine receptor agonism) be resolved?

Methodological Answer: Address contradictions via orthogonal assays:

  • Selectivity Profiling: Screen against a panel of 50+ kinases/receptors to identify primary targets.
  • Gene Knockdown: Use siRNA silencing (e.g., PARP1 or DRD2) in cell viability assays to isolate pathways .
  • In Vivo Validation: Test analogs in zebrafish models for neuroprotective effects vs. tumor regression .

Q. What strategies mitigate solubility limitations for in vivo studies?

Methodological Answer: Improve bioavailability through formulation:

  • Co-solvent Systems: Use PEG-400/water (70:30) to enhance solubility (reported solubility: <1 mg/mL in water vs. 15 mg/mL in PEG-400) .
  • Prodrug Design: Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to increase lipophilicity .

Key Recommendations for Researchers

  • Experimental Design: Prioritize orthogonal analytical methods (e.g., NMR + XRD) to resolve structural ambiguities .
  • Data Interpretation: Use cheminformatics tools (e.g., Schrodinger Suite) to model substituent effects on target binding .
  • Contradiction Management: Replicate assays across independent labs to validate biological mechanisms .

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